Cas no 338424-30-9 ((3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone)
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-bromobenzenesulfinyl)methyl]-2-(4-chlorobenzoyl)-1-benzofuran
- (3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Oprea1_523303
- (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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- Inchi: 1S/C22H14BrClO3S/c23-15-7-11-17(12-8-15)28(26)13-19-18-3-1-2-4-20(18)27-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2
- InChI Key: MEYVJSYKHWJZJF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(CC1=C(C(C2C=CC(=CC=2)Cl)=O)OC2C=CC=CC1=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 572
- XLogP3: 6
- Topological Polar Surface Area: 66.5
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4J-549S-1MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 1mg |
£28.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-549S-5MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 5mg |
£35.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-549S-10MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 10mg |
£48.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-549S-50MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 50mg |
£77.00 | 2025-02-08 | |
| Key Organics Ltd | 4J-549S-100MG |
(3-{[(4-bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
338424-30-9 | >90% | 100mg |
£110.00 | 2025-02-08 |
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Introduction to (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS No. 338424-30-9)
(3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone, with the CAS number 338424-30-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzofuran moiety, a sulfinyl group, and substituted phenyl rings. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is particularly noteworthy for its potential in drug discovery and development. The benzofuran core is a privileged scaffold in medicinal chemistry, often associated with various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfinyl group and the substituted phenyl rings further enhances its pharmacological profile, making it a promising candidate for further investigation.
Recent studies have explored the biological activities of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.
Another area of interest is the anti-inflammatory properties of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone. Inflammatory diseases are a major health concern worldwide, and there is a continuous need for new and effective anti-inflammatory agents. Preliminary studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory drug.
The pharmacokinetic properties of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a drug candidate to be considered for clinical development. The compound's stability in various physiological conditions and its ability to cross biological membranes are key factors that contribute to its potential therapeutic efficacy.
In addition to its biological activities, the synthetic accessibility of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone is another important aspect to consider. The compound can be synthesized through a series of well-established chemical reactions, making it feasible for large-scale production. This synthetic route involves the formation of the benzofuran core followed by the introduction of the sulfinyl group and the substituted phenyl rings. The ease of synthesis and scalability are crucial for advancing this compound from the laboratory to clinical trials.
The safety profile of (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Future research on (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
In conclusion, (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS No. 338424-30-9) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a potential therapeutic agent. Ongoing research will continue to elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.
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